(5E)-5-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5E)-5-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of an appropriate aldehyde with thiosemicarbazide in the presence of an acid catalyst.
Introduction of Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a base such as potassium carbonate.
Bromination and Ethoxylation: The aromatic ring can be brominated using bromine or N-bromosuccinimide (NBS) and ethoxylated using ethyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3), thiourea, or primary amines under basic conditions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5E)-5-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is studied for its potential antimicrobial and anti-inflammatory properties. It has shown activity against a range of bacterial and fungal pathogens.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress and cell death in pathogens or cancer cells.
Signal Transduction Pathways: The compound can interfere with signaling pathways that regulate inflammation and cell growth.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds are structurally similar but typically lack the allyl and brominated aromatic substituents. They are known for their antidiabetic properties.
Benzylidene Thiazolidinones: Compounds with similar benzylidene substituents but different functional groups on the aromatic ring.
Uniqueness
(5E)-5-[(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. The presence of the allyl group, brominated aromatic ring, and ethoxy and hydroxyl groups make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14BrNO3S2 |
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Molecular Weight |
400.3g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14BrNO3S2/c1-3-5-17-14(19)12(22-15(17)21)8-9-6-10(16)13(18)11(7-9)20-4-2/h3,6-8,18H,1,4-5H2,2H3/b12-8+ |
InChI Key |
HMUDDJZRQALSGS-XYOKQWHBSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)Br)O |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)Br)O |
Origin of Product |
United States |
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